molecular formula C10H10N2O3 B2518680 6-Benzoxazolecarboxylic acid, 2-(dimethylamino)- CAS No. 1393746-53-6

6-Benzoxazolecarboxylic acid, 2-(dimethylamino)-

Cat. No. B2518680
M. Wt: 206.201
InChI Key: AZDIQNDLLGCIHK-UHFFFAOYSA-N
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Description

The compound "6-Benzoxazolecarboxylic acid, 2-(dimethylamino)-" is a derivative of benzoxazole, which is a heterocyclic compound with a fusion of benzene and oxazole rings. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of a dimethylamino group can significantly alter the chemical and physical properties of the molecule, potentially enhancing its reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves condensation reactions, as seen in the preparation of 6-amino-2-phenylbenzothiazole derivatives, where substituted benzaldehydes are condensed with 2-amino-5-nitrothiophenol . Similarly, the reaction of 3-(dimethylamino)-2H-azirines with picramic acid leads to the formation of 2-(1-aminoalkyl)-1,3-benzoxazole derivatives . These methods demonstrate the versatility of synthetic approaches in generating various substituted benzoxazoles.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a heterocyclic benzoxazole core, which can be further substituted with various functional groups. The introduction of a dimethylamino group, as in the case of 6-dimethylamino-2-phenylbenzothiazole, can influence the electronic distribution within the molecule, affecting its spectroscopic and photophysical properties . X-ray crystallography has been utilized to establish the structure of related compounds, confirming the presence of the benzoxazole ring system and the orientation of substituents .

Chemical Reactions Analysis

Benzoxazole derivatives participate in a range of chemical reactions. For instance, the reaction of 2-(bromodifluoromethyl)benzoxazole with tetrakis(dimethylamino)ethylene (TDAE) in the presence of aldehydes provides a convenient synthesis of 2-(difluoromethyl)benzoxazole alcohols . The reactivity of the benzoxazole ring can be further exploited in the selective esterification of phenols and benzylic alcohols under Mitsunobu conditions, as demonstrated by the use of azoisoxazole reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The introduction of electron-donating or electron-withdrawing groups can lead to shifts in absorption and emission maxima, as observed in halogen-substituted 6-dimethylamino-2-phenylbenzothiazoles . These modifications can also affect the compound's solubility, stability, and reactivity, which are critical parameters in the development of pharmaceutical agents and imaging probes . The cytostatic activities of these compounds against various human cell lines highlight their potential in medicinal applications .

Scientific Research Applications

Spectroscopic Properties and Photophysical Applications

6-Dimethylamino-2-phenylbenzothiazoles, including derivatives similar to 6-Benzoxazolecarboxylic acid, 2-(dimethylamino)-, have shown promising applications due to their distinct spectroscopic and photophysical properties. They exhibit solvatochromic fluorescence with high quantum yields in various organic solvents and solid-state fluorescence based on crystal structures. These properties make them suitable for designing push-pull benzothiazole fluorophores for applications in fluorescence imaging and sensors (Takahashi et al., 2019). Additionally, the halogen-substituent effect on the spectroscopic properties of similar compounds indicates their potential for tuning fluorescence properties in various applications (Misawa et al., 2019).

Chemical Synthesis and Biological Activity

The compound and its derivatives have been utilized in chemical syntheses with potential biological applications. For example, its use in generating a structurally diverse library of compounds through alkylation and ring closure reactions demonstrates its versatility in organic synthesis (Roman, 2013). In the realm of pharmaceuticals, derivatives of this compound have been explored for their antibacterial and antifungal activities, highlighting its significance in drug discovery and development (Chavan & Pai, 2007).

Non-Linear Optical Properties

Compounds derived from 6-Benzoxazolecarboxylic acid, 2-(dimethylamino)-, have been studied for their potential non-linear optic applications. The synthesis of novel push-pull benzothiazole derivatives with reverse polarity from this compound, demonstrates its utility in developing materials with expected non-linear optical properties, a crucial aspect in the field of photonics and telecommunications (Hrobárik et al., 2004).

Corrosion Inhibition

Benzothiazole derivatives, closely related to 6-Benzoxazolecarboxylic acid, 2-(dimethylamino)-, have been synthesized and evaluated for their corrosion inhibiting effects on steel in acidic solutions. These compounds offer significant potential in industrial applications, providing enhanced stability and higher inhibition efficiencies against steel corrosion (Hu et al., 2016).

Safety And Hazards

The safety information available indicates that 6-Benzoxazolecarboxylic acid, 2-(dimethylamino)- may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(dimethylamino)-1,3-benzoxazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-12(2)10-11-7-4-3-6(9(13)14)5-8(7)15-10/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDIQNDLLGCIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(O1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-1,3-benzoxazole-6-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(dimethylamino)benzo[d]oxazole-6-carboxylate (2.2 g, ca. 10.0 mmol) in THF (10 mL) and H2O (10 mL) was added LiOH—H2O (1.26 g, 30.0 mmol, 3.0 eq) at room temperature. The mixture was stirred at room temperature overnight. The solvent was removed under reduced pressure then the reaction was quenched with 1N aqueous HCl (20 mL). The resulting mixture was extracted by CH2Cl2 (3×30 mL). The solvent was removed to give 2-(dimethylamino)benzo[d]oxazole-6-carboxylic acid (1.32 g, 6.4 mmol, 65%) over two steps. The crude product was used in the next step without further purification.
Name
methyl 2-(dimethylamino)benzo[d]oxazole-6-carboxylate
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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